molecular formula C9H10ClFO B3250036 (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol CAS No. 200004-40-6

(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol

Cat. No.: B3250036
CAS No.: 200004-40-6
M. Wt: 188.62 g/mol
InChI Key: GQGPYILQJAINSJ-VIFPVBQESA-N
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Description

(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a chlorine atom, a fluorine atom, and a hydroxyl group attached to a three-carbon chain. The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-fluorobenzaldehyde.

    Grignard Reaction: The precursor undergoes a Grignard reaction with a chloromagnesium reagent to form the corresponding alcohol.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by advanced chiral resolution methods such as chromatography or crystallization. The process is optimized for high yield and purity to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are the substituted derivatives, such as amines or thiols.

Scientific Research Applications

(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol exerts its effects is primarily through its interactions with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with enzymes or receptors, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-3-chloro-1-(4-fluorophenyl)ethanol
  • (1S)-3-chloro-1-(4-fluorophenyl)butan-1-ol
  • (1S)-3-chloro-1-(4-fluorophenyl)pentan-1-ol

Uniqueness

Compared to similar compounds, (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol is unique due to its specific three-carbon chain length and the presence of both chlorine and fluorine atoms

Properties

IUPAC Name

(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGPYILQJAINSJ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCCl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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